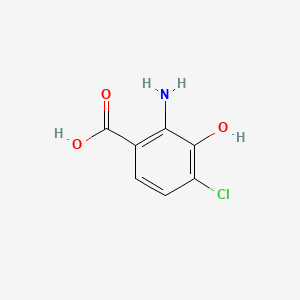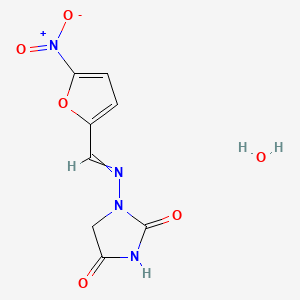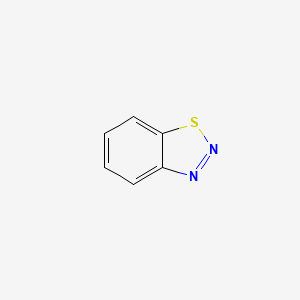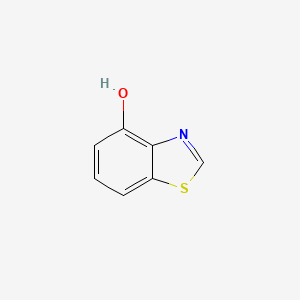
Distigmine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Distigmine is synthesized through the formal condensation of both carboxy groups of hexane-1,6-diylbis(methylcarbamic acid) with the hydroxy group of 3-hydroxy-1-methylpyridinium . The industrial production method involves the reaction of hexane-1,6-diylbis(methylcarbamic acid) with 3-hydroxy-1-methylpyridinium under controlled conditions to yield this compound bromide .
Chemical Reactions Analysis
Distigmine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Distigmine has several scientific research applications, including:
Chemistry: Used as a model compound in studying cholinesterase inhibition and related chemical reactions.
Biology: Employed in research on neurotransmission and neuromuscular junctions.
Medicine: Used in the treatment of myasthenia gravis and neurogenic bladder dysfunction
Industry: Applied in the development of drugs targeting cholinesterase enzymes and related pathways.
Mechanism of Action
Distigmine exerts its effects by inhibiting cholinesterase, an enzyme responsible for the breakdown of acetylcholine . By inhibiting this enzyme, this compound increases the levels of acetylcholine at synaptic junctions, enhancing cholinergic transmission. This leads to increased muscle contraction and improved bladder function . This compound binds directly and competitively to the agonist binding sites of muscarinic receptors, enhancing the action of acetylcholine .
Comparison with Similar Compounds
Distigmine is similar to other cholinesterase inhibitors such as pyridostigmine and neostigmine . it has a longer duration of action and a higher risk of causing cholinergic crisis due to drug accumulation . Unlike pyridostigmine and neostigmine, this compound is rarely used as a treatment for myasthenia gravis because of this increased risk . The similar compounds include:
- Pyridostigmine
- Neostigmine
- Ambenonium
This compound’s uniqueness lies in its longer duration of action and its specific applications in treating neurogenic bladder dysfunction .
Properties
CAS No. |
17299-00-2 |
|---|---|
Molecular Formula |
C22H32N4O4+2 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(1-methylpyridin-1-ium-3-yl) N-methyl-N-[6-[methyl-(1-methylpyridin-1-ium-3-yl)oxycarbonylamino]hexyl]carbamate |
InChI |
InChI=1S/C22H32N4O4/c1-23-13-9-11-19(17-23)29-21(27)25(3)15-7-5-6-8-16-26(4)22(28)30-20-12-10-14-24(2)18-20/h9-14,17-18H,5-8,15-16H2,1-4H3/q+2 |
InChI Key |
AHZBEVXBKNYXPU-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC=CC(=C1)OC(=O)N(C)CCCCCCN(C)C(=O)OC2=C[N+](=CC=C2)C |
Canonical SMILES |
C[N+]1=CC=CC(=C1)OC(=O)N(C)CCCCCCN(C)C(=O)OC2=C[N+](=CC=C2)C |
Key on ui other cas no. |
17299-00-2 |
Synonyms |
distigmine distigmine bromide hexamarium pyridinium, 3,3'-(1,6-hexanediylbis((methylimino)carbonyl)oxy)bis-1-methyl-, dibromide Ubretid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















